Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
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Description
Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antitumor and Anti-inflammatory Applications : Compounds synthesized from pyrazolo[1,5-c][1,3]benzoxazines, such as the thiazolidin-4-one derivatives, have been evaluated for their antitumor and anti-inflammatory activities. These compounds show promising results, indicating their potential in treating conditions associated with inflammation and tumor growth (Horishny et al., 2020).
Antimicrobial and Antioxidant Properties : Another area of application is in the development of antimicrobial and antioxidant agents. Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied for these properties, identifying compounds with significant antimicrobial activity against various pathogens, including S. aureus, and notable antioxidant activity (Mandzyuk et al., 2020).
Structural and Chemical Synthesis Research
- Novel Synthesis Approaches : Research also focuses on novel synthetic routes to create these compounds, including methods for introducing spiro and fused structures to enhance biological activity. These synthetic pathways are crucial for developing new drugs with improved efficacy and safety profiles (Moustafa, 2005).
Properties
IUPAC Name |
methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-4-30-22-7-5-6-18-20-14-19(21-13-8-15(2)31-21)26-27(20)24(32-23(18)22)16-9-11-17(12-10-16)25(28)29-3/h5-13,20,24H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMPOFBWBYOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(O4)C)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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